

Preclinical Anti-Tumor Activity of IPI-9119: A Technical Overview

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Compound of Interest

Compound Name: IPI-9119

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This technical guide provides a comprehensive overview of the preclinical data on the anti-tumor activity of **IPI-9119**, a potent and selective irreversible inhibitor of Fatty Acid Synthase (FASN). The information presented herein is compiled from publicly available research findings and is intended to serve as a detailed resource for professionals in the field of oncology drug development.

Core Mechanism of Action

IPI-9119 exerts its anti-tumor effects primarily through the irreversible inhibition of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.^{[1][2][3]} Overexpressed in many cancers, including prostate, breast, and colon cancer, FASN plays a critical role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis, thus sustaining rapid cancer cell proliferation.^{[1][4]}

IPI-9119 specifically targets the thioesterase domain of FASN. By blocking FASN, **IPI-9119** disrupts de novo lipogenesis, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and survival. A significant mechanism, particularly elucidated in castration-resistant prostate cancer (CRPC), involves the induction of endoplasmic reticulum (ER) stress, which in turn reduces the protein expression and transcriptional activity of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.

Quantitative In Vitro and In Vivo Efficacy

The preclinical efficacy of **IPI-9119** has been evaluated in various cancer models, with a primary focus on castration-resistant prostate cancer. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of IPI-9119

Assay Type	Metric	Value	Cell Lines/System	Reference
Biochemical Assay	IC50	~0.3 nM	Human Purified FASN	
Cellular Occupancy Assay	IC50	~10 nM	HCT-116	

Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of IPI-9119 in Prostate Cancer Cell Lines

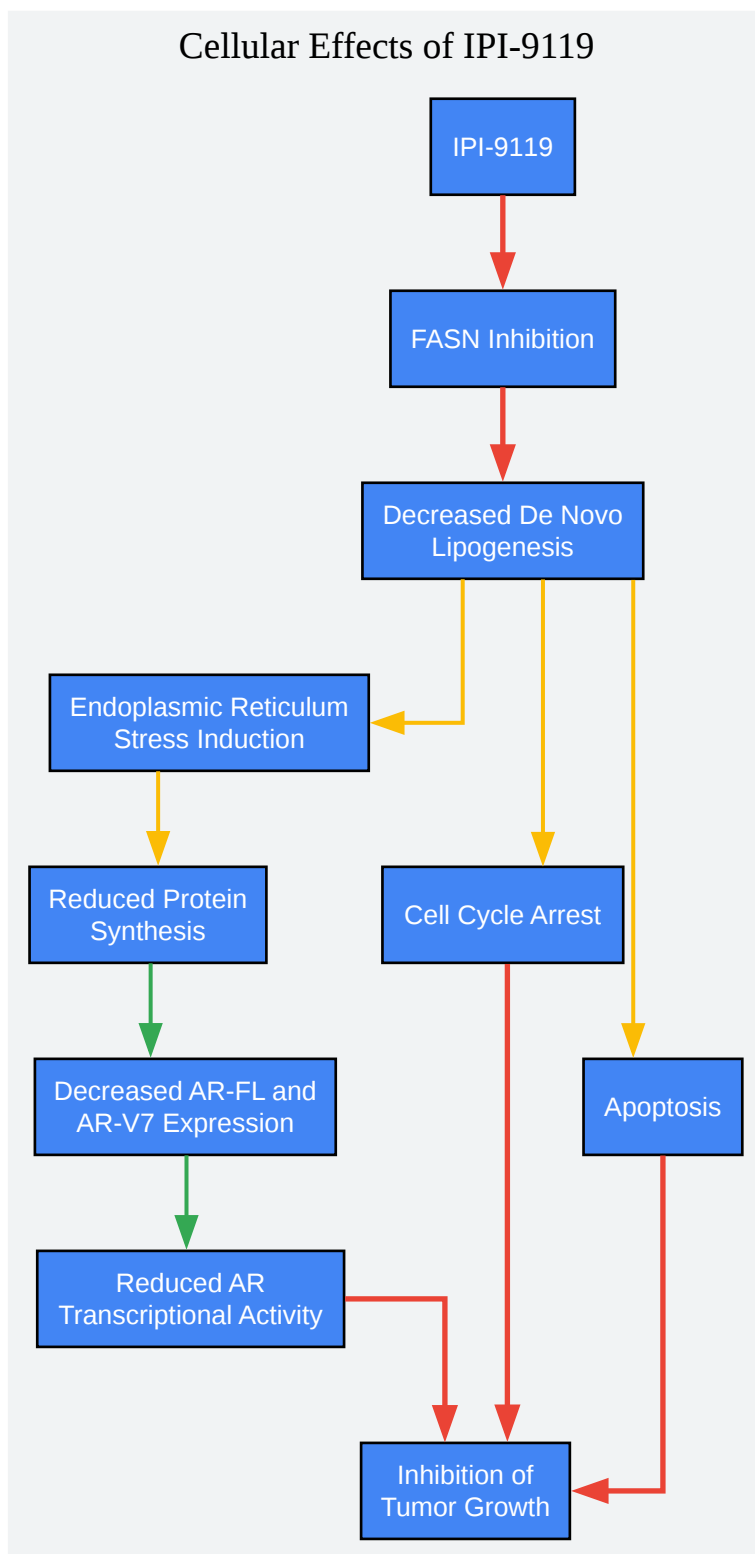
Cell Line	IPI-9119 Concentration	Duration	Effect	Reference
LNCaP	0.1 - 0.5 μ M	6 days	Inhibition of cell growth	
22Rv1	0.1 - 0.5 μ M	6 days	Inhibition of cell growth	
LNCaP-95	0.1 - 0.5 μ M	6 days	Inhibition of cell growth	
Multiple PCa	0.1 - 0.5 μ M	6 days	Cell cycle arrest (increased G0/G1 and sub-G1 phases, decreased S phase), and induction of apoptosis.	

Table 3: In Vivo Anti-Tumor Activity of IPI-9119

Cancer Model	Dosing Regimen	Outcome	Reference
AR-V7-driven CRPC Xenografts	Subcutaneous pump infusion (0.5 μ L/h; 100 mg/mL) for 28 days	Reduced tumor growth and enhanced the efficacy of enzalutamide.	
Human mCRPC-derived Organoids	Not specified	Reduced growth.	
HCT-116 Colon Cancer Xenografts	200 mg/kg BID, single oral dose for 10 days	No single-agent anti-tumor activity despite complete FASN blockade.	

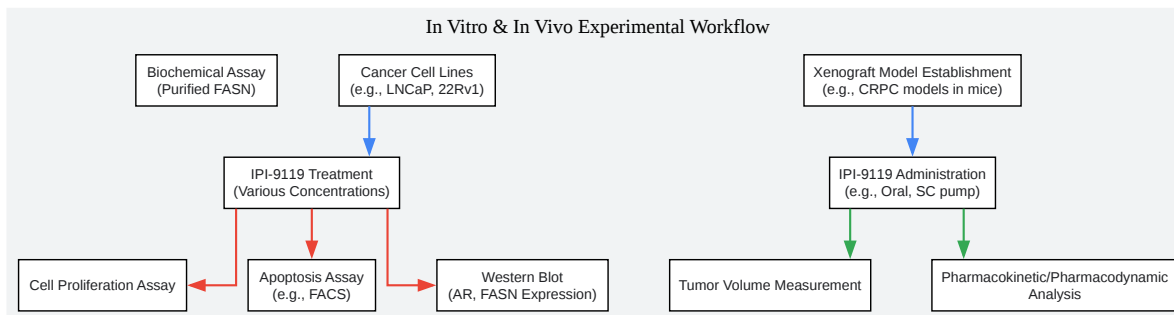
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **IPI-9119** and a general workflow for assessing its anti-tumor activity.



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Figure 1: Mechanism of Action of IPI-9119 in Prostate Cancer.



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Figure 2: Preclinical Evaluation Workflow for IPI-9119.

Detailed Experimental Protocols

Based on the available literature, the following methodologies were employed in the preclinical evaluation of **IPI-9119**.

In Vitro Cell Growth and Apoptosis Assays

- Cell Lines: LNCaP, 22Rv1, LNCaP-95 (prostate cancer), and HCT-116 (colon cancer) were utilized.
- Treatment: Cells were treated with **IPI-9119** at concentrations ranging from 0.1 to 0.5 μM for up to 6 days.
- Cell Growth Inhibition: Assessed by measuring the number of viable cells.

- **Cell Cycle Analysis:** Flow cytometry was used to determine the proportion of cells in G0/G1, S, and sub-G1 phases.
- **Apoptosis:** Induction of apoptosis was confirmed, likely through methods such as Annexin V staining or analysis of the sub-G1 population.
- **Clonogenic Assay:** Colony formation was assessed after 3 weeks of treatment with **IPI-9119**.

FASN Inhibition and Metabolic Reprogramming Analysis

- **Biochemical Assay:** The potency of **IPI-9119** against purified human FASN was determined, yielding an IC50 of approximately 0.3 nM.
- **Cellular FASN Occupancy Assay:** The engagement of **IPI-9119** with FASN within cells was measured in HCT-116 cells, showing an IC50 of roughly 10 nM.
- **Lipid Synthesis Measurement:** The effect on de novo lipogenesis was quantified by measuring the incorporation of [14C]glucose into lipids.
- **Fatty Acid Oxidation:** Measured by the release of 14C-CO2.

In Vivo Xenograft Studies

- **Animal Models:** Mice bearing xenografts of AR-V7-driven CRPC or HCT-116 cells were used.
- **Drug Administration:** In the CRPC model, **IPI-9119** was administered via a subcutaneously implanted pump delivering the compound at a rate of 0.5 $\mu\text{L/h}$ from a 100 mg/mL solution for 28 days. For the HCT-116 model, a single oral dose of 200 mg/kg was given twice daily for 10 days.
- **Efficacy Endpoint:** Tumor growth was monitored regularly.
- **Pharmacodynamics:** Blockade of FASN in tumor xenografts was confirmed.

Androgen Receptor Signaling Analysis

- Western Blotting: Protein levels of AR-FL, AR-V7, and Prostate-Specific Antigen (PSA) were assessed in prostate cancer cell lines following treatment with **IPI-9119** (0.05-5 μ M for 6 days).
- RNA-seq: Transcriptomic analysis was performed on prostate cancer cell lines to evaluate the effect of FASN inhibition on the tumor transcriptome.

Hedgehog Signaling Pathway

It is important to note that while the initial literature search may have contained references to Hedgehog signaling inhibitors, the available preclinical data for **IPI-9119** does not indicate a direct mechanism of action involving the Hedgehog pathway. The anti-tumor activity of **IPI-9119** is consistently attributed to its potent and selective inhibition of FASN and the subsequent downstream effects on lipid metabolism and, in the context of prostate cancer, the androgen receptor signaling pathway. The Hedgehog inhibitor mentioned in some oncology literature is a different compound, IPI-926.

Summary and Future Directions

The preclinical data for **IPI-9119** strongly supports its anti-tumor activity in castration-resistant prostate cancer models, driven by its potent inhibition of FASN and the subsequent disruption of androgen receptor signaling. The compound has demonstrated both in vitro and in vivo efficacy in this context. However, the lack of single-agent activity in an HCT-116 colon cancer model, despite target engagement, suggests that the therapeutic potential of **IPI-9119** may be context-dependent and that combination therapies could be a promising avenue for further investigation. Future research should continue to explore the efficacy of **IPI-9119** in other cancer types and in combination with other anti-cancer agents to fully elucidate its therapeutic potential.

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